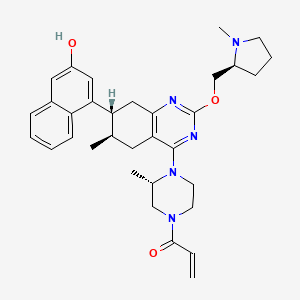
KRAS inhibitor-21
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KRAS inhibitor-21 is a small molecule compound designed to target and inhibit the activity of the Kirsten rat sarcoma viral oncogene homolog (KRAS) protein. KRAS is a small guanine triphosphatase (GTPase) that plays a pivotal role in cellular pathways governing cell survival, proliferation, and differentiation. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, particularly in non-small cell lung cancer, colorectal cancer, and pancreatic cancer .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of KRAS inhibitor-21 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the binding affinity and selectivity for the KRAS protein. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring consistency, purity, and yield. This process often requires optimization of reaction conditions, purification techniques, and quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the purity and identity of the compound .
化学反应分析
Types of Reactions
KRAS inhibitor-21 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions are employed to introduce or replace functional groups, enhancing the compound’s activity and selectivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often tested for their biological activity and selectivity towards the KRAS protein .
科学研究应用
KRAS inhibitor-21 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of KRAS inhibitors and to develop new analogs with improved properties.
Biology: Employed in cellular and molecular biology studies to investigate the role of KRAS in cell signaling pathways and cancer progression.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy as a therapeutic agent for KRAS-mutant cancers.
Industry: Applied in the development of diagnostic assays and screening platforms for KRAS inhibitors.
作用机制
KRAS inhibitor-21 exerts its effects by binding to the KRAS protein and inhibiting its activity. The compound specifically targets the guanine triphosphate (GTP)-bound active form of KRAS, preventing its interaction with downstream effectors such as RAF, MEK, and ERK. This inhibition disrupts the KRAS-mediated signaling pathways, leading to reduced cell proliferation and increased apoptosis in KRAS-mutant cancer cells .
相似化合物的比较
KRAS inhibitor-21 is unique compared to other KRAS inhibitors due to its specific binding affinity and selectivity for the KRAS protein. Similar compounds include:
Sotorasib (AMG 510): A selective KRAS G12C inhibitor with proven clinical efficacy.
Adagrasib (MRTX849): Another selective KRAS G12C inhibitor with similar mechanisms of action.
BI 2852: A pan-KRAS inhibitor that targets multiple KRAS isoforms.
This compound stands out due to its unique chemical structure and binding properties, which contribute to its potency and selectivity in targeting KRAS-mutant cancers .
属性
分子式 |
C33H41N5O3 |
|---|---|
分子量 |
555.7 g/mol |
IUPAC 名称 |
1-[(3S)-4-[(6R,7R)-7-(3-hydroxynaphthalen-1-yl)-6-methyl-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-5,6,7,8-tetrahydroquinazolin-4-yl]-3-methylpiperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C33H41N5O3/c1-5-31(40)37-13-14-38(22(3)19-37)32-29-15-21(2)27(28-17-25(39)16-23-9-6-7-11-26(23)28)18-30(29)34-33(35-32)41-20-24-10-8-12-36(24)4/h5-7,9,11,16-17,21-22,24,27,39H,1,8,10,12-15,18-20H2,2-4H3/t21-,22+,24+,27-/m1/s1 |
InChI 键 |
QFHHSQNNGXFEMZ-SMAWTLEESA-N |
手性 SMILES |
C[C@@H]1CC2=C(C[C@H]1C3=CC(=CC4=CC=CC=C43)O)N=C(N=C2N5CCN(C[C@@H]5C)C(=O)C=C)OC[C@@H]6CCCN6C |
规范 SMILES |
CC1CC2=C(CC1C3=CC(=CC4=CC=CC=C43)O)N=C(N=C2N5CCN(CC5C)C(=O)C=C)OCC6CCCN6C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


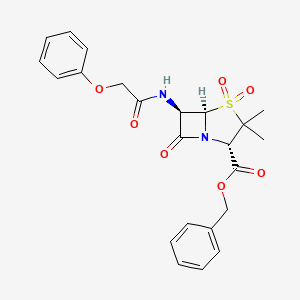
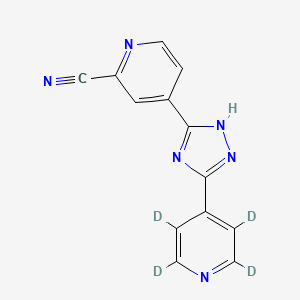
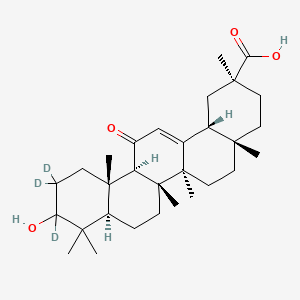
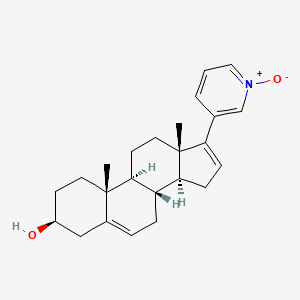
![2-[(2S)-1-prop-2-enoyl-4-[7-[8-(trideuteriomethyl)naphthalen-1-yl]-2-[[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazin-2-yl]acetonitrile](/img/structure/B12405418.png)

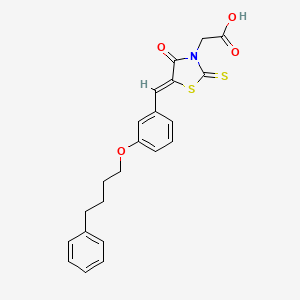


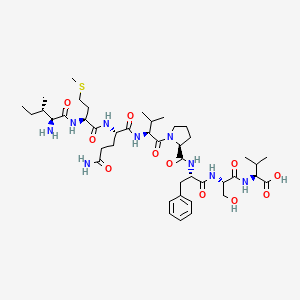

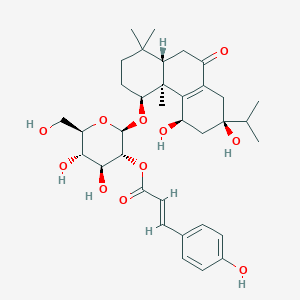

![(1R,3Z,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B12405479.png)
